tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate
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Overview
Description
tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate is a complex organic compound that belongs to the class of oxazines. This compound is characterized by its unique hexahydropyrrolo[3,4-b][1,4]oxazine ring structure, which is fused with a benzyl group and a tert-butyl ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of α-aminoalkylnaphthols or phenols with tertiary amines under visible light-promoted conditions. This reaction is catalyst-free and utilizes aerial oxygen as the oxidant, making it an environmentally friendly approach . The reaction typically takes place in dimethyl sulfoxide (DMSO) solvent at room temperature, resulting in the formation of the oxazine ring via α-C–H activation and new C–O bond formation .
Chemical Reactions Analysis
tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the oxazine ring.
Scientific Research Applications
tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The oxazine ring structure allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. The presence of the benzyl and tert-butyl groups can enhance the compound’s binding affinity and specificity, leading to targeted biological effects .
Comparison with Similar Compounds
tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate can be compared with other similar compounds, such as:
6-tert-butyl-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound shares the oxazine ring structure but lacks the benzyl group, resulting in different chemical properties and reactivity.
tert-Butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate: This compound has a similar tert-butyl ester group but differs in the overall ring structure and functional groups, leading to distinct applications and reactivity.
Properties
Molecular Formula |
C18H26N2O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl (4aS,7aS)-4-benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-12-15-16(13-20)22-10-9-19(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16-/m0/s1 |
InChI Key |
CEDVAXOUBFPERN-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@H](C1)OCCN2CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCCN2CC3=CC=CC=C3 |
Origin of Product |
United States |
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